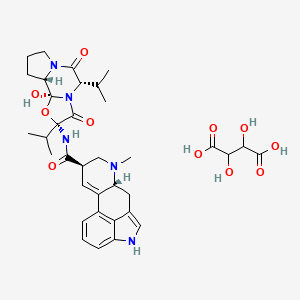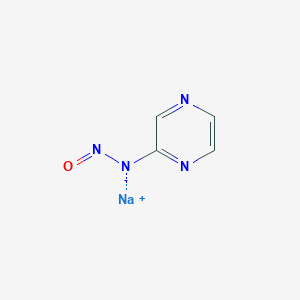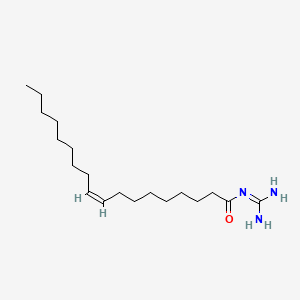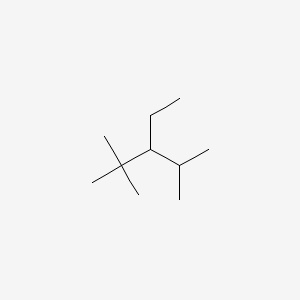
3-Ethyl-2,2,4-trimethylpentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2,2,4-trimethylpentane is an organic compound with the molecular formula C10H22 . It is a branched alkane and one of the isomers of decane. This compound is known for its structural complexity and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Ethyl-2,2,4-trimethylpentane can be synthesized through the alkylation of isobutane with isobutylene. This reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrofluoric acid .
Industrial Production Methods: In industrial settings, this compound is produced through the dimerization of isobutylene followed by hydrogenation. The dimerization process uses an Amberlyst catalyst to produce a mixture of iso-octenes, which are then hydrogenated to yield this compound .
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethyl-2,2,4-trimethylpentane primarily undergoes combustion reactions due to its hydrocarbon nature. It can also participate in halogenation reactions, where halogens such as chlorine or bromine are added to the molecule .
Common Reagents and Conditions:
Combustion: Requires oxygen and an ignition source.
Halogenation: Typically involves the use of halogens (Cl2, Br2) and light or heat as a catalyst.
Major Products Formed:
Combustion: Produces carbon dioxide and water.
Halogenation: Forms various halogenated derivatives depending on the reaction conditions.
Aplicaciones Científicas De Investigación
3-Ethyl-2,2,4-trimethylpentane is used in various scientific research applications, including:
Chemistry: As a reference compound in gas chromatography and mass spectrometry.
Biology: Studying the metabolic pathways of branched alkanes in microorganisms.
Medicine: Investigating its potential as a solvent in pharmaceutical formulations.
Industry: Used as a standard reference fuel for octane ratings due to its high antiknock properties.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-2,2,4-trimethylpentane is primarily related to its physical properties rather than specific biochemical interactions. In combustion engines, it acts as a fuel component that resists knocking, thereby improving engine performance . The molecular structure allows for efficient combustion, leading to the production of energy.
Comparación Con Compuestos Similares
2,2,4-Trimethylpentane (Isooctane): Another isomer of octane, known for its use in octane rating scales.
2,3,4-Trimethylpentane: An isomer with similar physical properties but different structural arrangement.
Uniqueness: 3-Ethyl-2,2,4-trimethylpentane is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. Its high resistance to knocking makes it particularly valuable in fuel applications .
Propiedades
Número CAS |
52897-18-4 |
|---|---|
Fórmula molecular |
C10H22 |
Peso molecular |
142.28 g/mol |
Nombre IUPAC |
3-ethyl-2,2,4-trimethylpentane |
InChI |
InChI=1S/C10H22/c1-7-9(8(2)3)10(4,5)6/h8-9H,7H2,1-6H3 |
Clave InChI |
VLIZIVHXZXQRDE-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


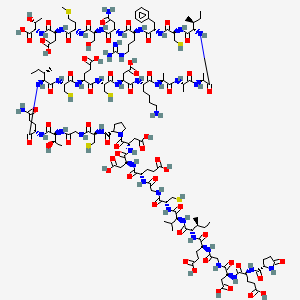
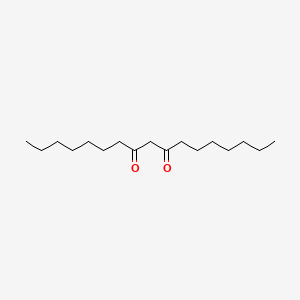

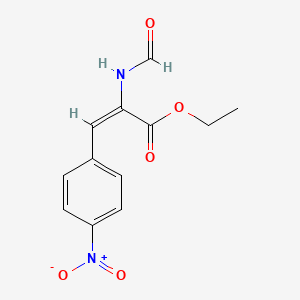
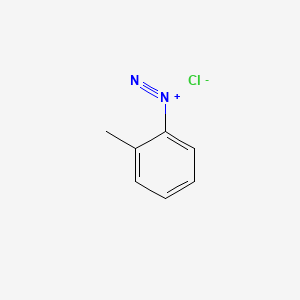
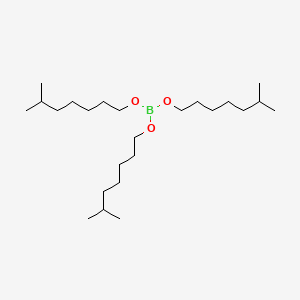
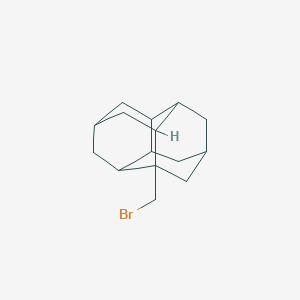

![(1R,3S,6R,9R,13S,14R,19E,25R)-13-hydroxy-6,14,26-trimethylspiro[2,5,11,17,24-pentaoxapentacyclo[23.2.1.03,9.04,6.09,26]octacosa-19,21-diene-27,2'-oxirane]-12,18,23-trione](/img/structure/B12645961.png)

